molecular formula C18H20O B3025107 3-(2,3-Dimethylphenyl)-3'-methylpropiophenone CAS No. 898768-98-4

3-(2,3-Dimethylphenyl)-3'-methylpropiophenone

Cat. No. B3025107
CAS RN: 898768-98-4
M. Wt: 252.3 g/mol
InChI Key: UCJDXYSVHDLTLK-UHFFFAOYSA-N
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Description

“2,3-Dimethylphenyl” and “3,4-Dimethylphenyl” are types of aromatic compounds containing a phenyl group with two methyl substituents at the 2nd and 3rd or 3rd and 4th positions respectively .


Synthesis Analysis

A method for the synthesis of a compound with a “2,3-Dimethylphenyl” group involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation .


Molecular Structure Analysis

The molecular structure of “2,3-Dimethylphenyl” compounds can be analyzed using various techniques such as 1H-, 13C-, 1H/13C (HETCOR) NMR and IR .


Chemical Reactions Analysis

“2,3-Dimethylphenyl” compounds can react with various reagents. For example, they can react with urea or potassium thiocyanate to form dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H) pyrimidinediones and their 2-thio analogues .


Physical And Chemical Properties Analysis

“2,3-Dimethylphenyl” compounds are generally insoluble in water and are stable in water, DMSO, 95% ethanol, or acetone for 24 hours under normal lab conditions .

Scientific Research Applications

Catalytic Reactions

3-(2,3-Dimethylphenyl)-3'-methylpropiophenone has been involved in palladium-catalyzed reactions with aryl bromides, leading to multiple arylations through C-C and C-H bond cleavages. This process results in the formation of complex organic structures such as 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones, showcasing its utility in synthetic organic chemistry for creating intricate molecular frameworks (Wakui et al., 2004).

Electrosynthesis

In electrochemical applications, the compound has been shown to undergo cathodic reduction in aprotic mediums, leading to the formation of 1,4-diphenyl-2,3-dimethyl-1,4-butanedione. This intermediate can further transform, showcasing the compound's role in electrosynthetic pathways for generating complex organic molecules (Barba et al., 1985).

Polymer Synthesis

It has also been implicated in the synthesis of flame retardants, such as Bisphenol-A bis(dimethylphenyl phosphate), highlighting its relevance in materials science, particularly in enhancing the flame-retardant properties of polymers. This application underscores the versatility of 3-(2,3-Dimethylphenyl)-3'-methylpropiophenone in contributing to the development of safer and more durable materials (Yang Jin-fei, 2009).

Environmental Chemistry

The compound's derivatives have been studied for their toxicity and biodegradability in environmental contexts, particularly concerning their effects on methanogenic conditions. Such studies are crucial for understanding the environmental impact of chemicals and their derivatives, contributing to the development of more sustainable chemical practices (O'Connor & Young, 1989).

Mechanism of Action

While the mechanism of action for “3-(2,3-Dimethylphenyl)-3’-methylpropiophenone” is not available, a related compound, Dexmedetomidine, an α2-adrenergic agonist, is used as a sedative and analgesic in veterinary medicine .

Safety and Hazards

“2,3-Dimethylphenyl” compounds are highly toxic by inhalation, ingestion, or skin absorption. They are corrosive and extremely destructive to tissue of the mucous membranes, upper respiratory tract, eyes, and skin .

Future Directions

The future directions of “2,3-Dimethylphenyl” compounds could involve further exploration of their therapeutic properties, as they have shown potential in various applications in medicinal chemistry .

properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(3-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-6-4-9-17(12-13)18(19)11-10-16-8-5-7-14(2)15(16)3/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJDXYSVHDLTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644612
Record name 3-(2,3-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethylphenyl)-3'-methylpropiophenone

CAS RN

898768-98-4
Record name 1-Propanone, 3-(2,3-dimethylphenyl)-1-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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